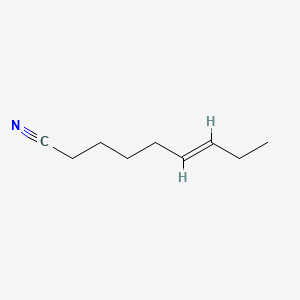

Nonenenitrile

Description

Contextualization of Nitrile Compounds in Chemical Synthesis and Research

Nitriles are a pivotal class of organic compounds characterized by the cyano (-C≡N) functional group. numberanalytics.comteachy.app This group's unique electronic structure and reactivity make nitriles exceptionally versatile building blocks and intermediates in organic synthesis. numberanalytics.com They are integral to the production of a wide array of chemicals, including pharmaceuticals, agrochemicals, dyes, and materials. numberanalytics.comnumberanalytics.comhighfine.com

The significance of nitriles stems from their ability to undergo a diverse range of chemical transformations. numberanalytics.com The cyano group can be hydrolyzed to form amides and subsequently carboxylic acids, effectively serving as a masked carboxylic acid. numberanalytics.comebsco.com It can also be reduced to form primary amines or participate in various addition and cycloaddition reactions to construct complex molecular frameworks, such as heterocycles. numberanalytics.com This versatility allows chemists to introduce a carbon and a nitrogen atom simultaneously, often with the ability to elaborate the structure further. Common synthesis methods for nitriles include the dehydration of amides, nucleophilic substitution with alkyl halides, and the addition of cyanide to carbonyls. ebsco.com

Scope and Significance of Nonenenitrile in Modern Chemical Scholarship

Within the broader class of nitriles, this compound isomers are gaining attention for their specific applications, particularly in the fragrance and flavor industry and as synthetic intermediates. For instance, (6Z)-non-6-enenitrile, also known as cis-6-nonenenitrile, is noted for its potent and desirable fragrance profile, described as having freshly sliced cucumber, melon, and violet aromas. epo.org It is valued for its chemical stability, especially when compared to corresponding aldehydes, making it a robust ingredient in various consumer products. epo.org

Other isomers, such as 2-nonenenitrile and 3-methyl-2-nonenenitrile, are also recognized as fragrance ingredients, though their olfactory characteristics differ. guidechem.comgoogle.com The significance of these compounds lies in their ability to act as versatile intermediates for producing other valuable chemicals. guidechem.comcymitquimica.com The presence of both a nitrile and an alkene functional group in one molecule allows for selective chemical modifications at either site, providing a pathway to more complex structures. orgsyn.org For example, alkenyl nitriles are important building blocks for natural products and pharmaceuticals. orgsyn.org

Research Objectives and Overview of Scholarly Contributions Pertaining to this compound

Current research on this compound is primarily driven by objectives in synthetic methodology and applied materials science. A significant area of investigation involves developing efficient and stereoselective methods for synthesizing specific this compound isomers. For example, studies have detailed the copper-catalyzed cyanation of alkenyl iodides to produce (Z)-non-2-enenitrile with high purity. orgsyn.org Other documented synthetic routes include the treatment of aldehydes with ammonium (B1175870) hydroxide (B78521) and iodine or the dehydration of oximes. epo.org

Scholarly work also focuses on characterizing the properties of these isomers and exploring their applications. Patents and research articles describe the use of (6Z)-non-6-enenitrile in fragrance and flavor compositions, highlighting its stability and unique sensory profile. epo.org The compound is noted for imparting a desirable "rindy" note to melon flavors. epo.org Furthermore, safety assessments for isomers like (Z)-6-nonenenitrile are being conducted, often using read-across methods from structurally similar analogs to fill data gaps for endpoints like skin sensitization. acs.orgresearchgate.net These contributions are crucial for establishing the safe use of these compounds in consumer-facing products.

Data on this compound Isomers

The following tables provide an overview of the structural and physical properties of several this compound isomers based on available data.

Table 1: Physical and Chemical Properties of Selected this compound Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical Properties |

|---|---|---|---|---|

| 2-Nonenenitrile | 29127-83-1 | C₉H₁₅N | 137.226 | Density: 0.836 g/cm³; Boiling Point: 213.5°C; Flash Point: 82.6°C; Refractive Index: 1.445 guidechem.com |

| (2E)-2-Nonenenitrile | 29127-83-1 | C₉H₁₅N | 137.225 | No specific data available beyond the general isomer. chemsynthesis.com |

| (Z)-Non-2-enenitrile | --- | C₉H₁₅N | 137.225 | Characterized by IR and NMR spectroscopy. orgsyn.org |

| (6Z)-Non-6-enenitrile | 80639-54-9 | C₉H₁₅N | 137.225 | Used as a fragrance and flavor material. epo.orgacs.org |

| 3-Methyl-2-nonenenitrile | 53153-66-5 | C₁₀H₁₇N | 151.249 | Typically a colorless to pale yellow liquid. cymitquimica.com |

Table 2: Spectroscopic Data for (Z)-Non-2-enenitrile

| Spectroscopy Type | Key Signals and Interpretation |

|---|---|

| Infrared (IR) | 2220 cm⁻¹ (C≡N stretch), 1621 cm⁻¹ (C=C stretch) orgsyn.org |

| ¹H NMR | δ 6.48 (dt, J = 10.9, 7.7 Hz, 1H), 5.30 (dt, J = 10.9, 1.3 Hz, 1H) - Signals characteristic of protons on a Z-configured double bond adjacent to a nitrile. orgsyn.org |

| ¹³C NMR | δ 116.1 (CN), 155.3, 99.4 (C=C) - Chemical shifts for the nitrile and alkene carbons. orgsyn.org |

Structure

3D Structure

Properties

CAS No. |

68039-77-0 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

(E)-non-6-enenitrile |

InChI |

InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h3-4H,2,5-8H2,1H3/b4-3+ |

InChI Key |

HWVWCKLNHVPAQP-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCCCC#N |

Canonical SMILES |

CCC=CCCCCC#N |

Origin of Product |

United States |

Historical Perspectives and Evolution of Nonenenitrile Chemistry

Early Investigations into Aliphatic Nitriles and Related Classes of Compounds

The foundation of nitrile chemistry was laid long before nonenenitrile itself was first synthesized. The journey began in the late 18th century with the work of Swedish chemist Carl Wilhelm Scheele, who first synthesized hydrogen cyanide in 1782. numberanalytics.comnewworldencyclopedia.org This was followed by Joseph Louis Gay-Lussac's preparation of the pure, volatile acid in 1811. newworldencyclopedia.org These early discoveries, while focused on the simplest nitrile, opened the door to a new class of organic compounds.

The mid-19th century saw significant progress in the synthesis of more complex nitriles. In 1834, Théophile-Jules Pelouze synthesized propionitrile (B127096), marking a key step into the world of aliphatic nitriles. wikipedia.org The term "isomerism" itself had only recently been coined by Jöns Jakob Berzelius in 1827, following observations that different compounds could share the same elemental composition but possess distinct properties. This concept would prove crucial for understanding the many forms this compound can take.

Early synthetic methods were foundational for all subsequent nitrile chemistry. The Kolbe nitrile synthesis, involving the reaction of alkyl halides with metal cyanides, became a classical method for producing aliphatic nitriles. wikipedia.orgalgoreducation.com Another significant early technique was the dehydration of primary amides to yield nitriles, often using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). wikipedia.orgalgoreducation.compressbooks.pub These pioneering efforts provided the essential chemical toolkit that would later be adapted and refined for the synthesis of specific molecules like this compound.

Table 1: Foundational Discoveries in Nitrile Chemistry

| Discovery/Method | Contributor(s) | Year | Significance |

|---|---|---|---|

| Synthesis of Hydrogen Cyanide | Carl Wilhelm Scheele | 1782 | First synthesis of a nitrile compound. numberanalytics.comnewworldencyclopedia.org |

| Preparation of Pure Hydrogen Cyanide | Joseph Louis Gay-Lussac | 1811 | Isolated the pure form of the simplest nitrile. newworldencyclopedia.org |

| Synthesis of Propionitrile | Théophile-Jules Pelouze | 1834 | An early, key synthesis of an aliphatic nitrile. wikipedia.org |

| Kolbe Nitrile Synthesis | Adolph Kolbe | c. 1850s | Established a key method for preparing nitriles from alkyl halides. algoreducation.com |

| Dehydration of Amides | Various | 19th Century | Provided a fundamental alternative route to nitrile synthesis. wikipedia.orgalgoreducation.com |

Milestones in the Discovery, Synthesis, and Characterization of this compound Isomers

This compound (C₉H₁₅N) is not a single entity but a family of isomers, each with the same chemical formula but different structural arrangements. The discovery and synthesis of these various isomers have occurred over many years, often driven by their potential use as fragrance components or as intermediates in organic synthesis.

The synthesis of α,β-unsaturated nitriles, the class to which isomers like 2-nonenenitrile belong, has been a significant area of research. tandfonline.com One of the most direct routes involves the condensation of a carbonyl compound (an aldehyde) with a simpler nitrile. tandfonline.comacs.org For example, the synthesis of (Z)-Non-2-enenitrile has been achieved through the copper-catalyzed cyanation of (Z)-1-iodooct-1-ene. orgsyn.org This method demonstrates a targeted approach to creating a specific geometric isomer.

The synthesis of various this compound isomers often leverages well-established reactions, adapted for the specific carbon backbone. These can include:

Condensation Reactions: Reacting aldehydes with nitriles like propionitrile or benzyl (B1604629) cyanide is a common strategy. tandfonline.comacs.orgprepchem.com

Copper-Catalyzed Cyanation: This method allows for the conversion of alkenyl iodides into the corresponding nitriles, providing good control over the product's geometry. orgsyn.org

Wittig-Horner Reactions: This is another established method for producing α,β-unsaturated nitriles from aliphatic aldehydes. tandfonline.comacs.org

Characterization of these isomers is critical to confirm their structure and purity. Due to their structural similarity, this often requires a combination of analytical techniques. (Z)-Non-2-enenitrile, for instance, has been identified with a CAS Registry Number of 40856-15-3. orgsyn.org Its characterization data indicates it is a pale yellow oil. orgsyn.org Analysis often reveals the presence of other isomers as minor byproducts; for example, preparations of (Z)-non-2-enenitrile can contain small amounts of (E)-non-3-enenitrile. orgsyn.org

Table 2: Selected this compound Isomers and Identification

| Isomer Name | CAS Number | Molecular Formula | Brief Description |

|---|---|---|---|

| (2E)-2-Nonenenitrile | 29127-83-1 | C₉H₁₅N | A geometric isomer of 2-nonenenitrile. aacipl.comchemsynthesis.com |

| (2Z)-2-Nonenenitrile | 40856-15-3 | C₉H₁₅N | A geometric isomer of 2-nonenenitrile, described as a pale yellow oil. orgsyn.org |

| 3-Methyl-2-nonenenitrile | 53153-66-5 | C₁₀H₁₇N | An isomer with a methyl group at the 3-position. cymitquimica.com |

| 2,3-Dimethyl-2-nonene nitrile | Not specified | C₁₁H₁₉N | Synthesized from 2-octanone (B155638) and propionitrile. prepchem.com |

Paradigms in Nitrile Chemistry Informing Current this compound Research

Research into this compound does not happen in a vacuum; it is informed by major industrial and laboratory-scale paradigms for nitrile synthesis and analysis. Two of the most significant industrial processes for producing nitriles are ammoxidation and hydrocyanation. wikipedia.org

Ammoxidation is a large-scale industrial process that produces nitriles from alkenes, ammonia, and oxygen. wikipedia.orgnumberanalytics.com The SOHIO process, for example, uses this method to produce acrylonitrile (B1666552) from propylene (B89431) and is responsible for the majority of the world's acrylonitrile production. taylorandfrancis.combritannica.comunibo.it This paradigm of direct conversion from inexpensive hydrocarbon feedstocks influences the search for more efficient syntheses of specialty nitriles. wikipedia.org

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across an alkene's double bond. wikipedia.org First reported in 1954, this transition-metal-catalyzed reaction is a highly atom-economical way to install a nitrile functional group. thieme-connect.deorganicreactions.org Nickel-based catalysts are commonly used industrially, such as in the production of adiponitrile, a precursor to nylon. wikipedia.orgwikipedia.org The development of asymmetric hydrocyanation, using chiral ligands to produce a specific enantiomer, represents a major advance with significant implications for producing complex, chiral molecules. wikipedia.orgnih.gov

Beyond synthesis, the evolution of analytical techniques has been paramount. The ability to separate and identify individual this compound isomers from a mixture relies on powerful hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone method. GC separates the volatile components of a mixture, and MS provides fragmentation patterns that act like a molecular fingerprint for identification. news-medical.netalwsci.com This is essential for quality control and for identifying byproducts in a synthesis. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy gives detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships, which is indispensable for distinguishing between isomers. acs.orgnih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups, with the nitrile group (C≡N) showing a characteristic absorption band. news-medical.netalwsci.com

These modern analytical tools, combined with established and emerging synthetic paradigms, provide the foundation for the ongoing exploration and characterization of this compound and its isomers. numberanalytics.comnih.gov

Table 3: Key Analytical Techniques in Nitrile Characterization

| Technique | Principle | Information Provided |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds by volatility and boiling point, followed by ionization and mass-based detection. | Identifies and quantifies individual components in a mixture. news-medical.netchromatographyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei within a magnetic field. | Provides detailed molecular structure, including atom connectivity and stereochemistry. acs.orgnih.gov |

| Infrared (IR) Spectroscopy | Measures the interaction of molecules with infrared light. | Identifies the presence of specific functional groups (e.g., C≡N, C=C). news-medical.netalwsci.com |

Synthetic Methodologies for Nonenenitrile and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation in Nonenenitrile Synthesis

The introduction of the nitrile group (–C≡N) onto an alkene backbone is a pivotal step in the synthesis of this compound. Several methodologies have been developed to achieve this transformation efficiently.

Copper-Catalyzed Cyanation Routes to Alkenyl Nitriles

Copper-catalyzed cyanation represents a powerful and general method for the synthesis of alkenyl nitriles, including isomers of this compound. This approach, often considered a vinylic version of the Rosenmund-von Braun reaction, provides a stereocontrolled route to acrylonitriles, provided the stereochemistry of the starting alkenyl halide is preserved during the cross-coupling process. orgsyn.org

A notable procedure involves the cyanation of alkenyl iodides using a catalytic system composed of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) in a solvent like dimethylformamide (DMF). orgsyn.org Acetone (B3395972) cyanohydrin often serves as the cyanide source, decomposing in the presence of a base, such as tributylamine, to provide the necessary cyanide ions. orgsyn.org This method has been successfully applied to the synthesis of (Z)-Non-2-enenitrile from (Z)-1-iodooct-1-ene. orgsyn.org The reaction is typically performed at elevated temperatures, for instance, 110°C, and can be conducted on a multi-gram scale. orgsyn.org

The versatility of this copper-catalyzed method allows for the synthesis of a wide array of alkenyl nitriles with various substituents. orgsyn.org It is particularly advantageous as it can often overcome the limitations of traditional olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which may be restricted to producing only one isomer or result in difficult-to-separate E/Z mixtures. orgsyn.org While alkenyl iodides are reactive under these conditions, the corresponding bromides have been found to be largely unreactive. orgsyn.org

Recent advancements have also explored photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl chlorides at room temperature, which could offer milder conditions for certain synthetic pathways. nih.gov Furthermore, domino halide exchange-cyanation procedures catalyzed by copper have been developed for aryl bromides, which could potentially be adapted for certain alkenyl systems. organic-chemistry.org

Lewis Acid Mediated Condensation Reactions for 2-Alkenenitriles

Lewis acid-mediated reactions provide an alternative and effective pathway for the synthesis of 2-alkenenitriles. These reactions often involve the condensation of carbonyl compounds with reagents that can introduce the cyano group.

One such method involves the condensation of carbonyl compounds, like nonanal, with C,N-bis(trimethylsilyl)ketenimine in the presence of a Lewis acid. oup.com This reaction can produce 2-substituted 2-alkenenitriles. oup.com The choice of Lewis acid can significantly influence the stereoselectivity of the reaction. For instance, in the synthesis of 2-trimethylsilyl-2-undecenenitrile from nonanal, magnesium bromide was found to provide excellent E-selectivity. oup.com The resulting 2-trimethylsilyl-2-alkenenitriles can then undergo stereospecific protodesilylation to yield (Z)-2-alkenenitriles, establishing a route to these isomers from aldehydes. oup.com

Another approach is the cross-Claisen condensation of esters, catalyzed by a non-metal Lewis acid, to form β-keto esters. rsc.org While not a direct route to this compound, the resulting products are valuable intermediates that could be further transformed. This process utilizes silyl (B83357) ketene (B1206846) acetals as nucleophiles and offers mild reaction conditions with good functional group tolerance. rsc.org

The scope of Lewis acid-mediated reactions is broad, including the ring-opening of aziridines and azetidines, which can be used to synthesize chiral amino ethers as precursors to other functionalized molecules. organic-chemistry.org The activation of substrates by Lewis acids, such as the interaction between an azole and TBSOTf/EtNiPr2, can facilitate C-H functionalization, demonstrating the potential of these catalysts in various C-C bond-forming reactions. rsc.org

Beckmann Fragmentation and Subsequent Carbon-Carbon Bond Formation Pathways

The Beckmann fragmentation is a useful reaction that converts oximes into nitrile compounds. psu.edu This reaction becomes a viable pathway when the group alpha to the oxime can stabilize a carbocation formation. wikipedia.orgunacademy.com Quaternary carbon centers, as well as adjacent oxygen or nitrogen atoms, can promote this fragmentation. unacademy.com

In the context of synthesizing this compound derivatives, a relevant application is the reaction of α-alkoxycycloalkanone oxime acetates with organoaluminum reagents. This process initiates a Beckmann fragmentation, and the resulting intermediate can be trapped to form a new carbon-carbon bond, ultimately yielding ω-cyano-α-alkyl ethers. psu.edu The presence of a Lewis acid has been shown to dramatically increase the yield of these reactions. psu.edu

A related strategy involves trapping the intermediate formed during the Beckmann fragmentation as a phosphonium (B103445) salt. jst.go.jp This phosphonium salt can then react with various Grignard reagents to form substituted products. jst.go.jp This method has been shown to be effective even with α-alkoxy-α-alkyl oxime acetates. jst.go.jp

The classic Beckmann rearrangement, which converts an oxime to an amide, can also lead to nitriles if the starting material is an oxime derived from an aldehyde. masterorganicchemistry.com The reaction is typically promoted by converting the oxime's hydroxyl group into a good leaving group, followed by heating. masterorganicchemistry.com

Stereoselective Synthesis of this compound Isomers

Achieving specific stereoisomers of this compound is crucial for many of its applications. This requires precise control over the configuration of the double bond (E/Z isomerism) and, for chiral derivatives, the stereochemistry at any stereocenters.

Control of Double Bond Configuration in Nitrile Synthesis

The configuration of the double bond in this compound can be controlled through various synthetic strategies. One direct method is the conversion of an aldehyde, such as (6Z)-non-6-enal, into the corresponding nitrile. A two-step procedure involves converting the aldehyde to an oxime using hydroxylamine (B1172632) hydrochloride, followed by dehydration to the nitrile, for example, using potassium phosphate. epo.org An alternative one-step method treats the aldehyde with ammonium (B1175870) hydroxide (B78521) and iodine. epo.org

Metal-catalyzed cross-coupling reactions also offer excellent control over double bond geometry. The copper-catalyzed cyanation of alkenyl iodides, for instance, generally proceeds with retention of the double bond's stereochemistry. orgsyn.org This allows for the synthesis of either the E or Z isomer of a this compound, provided the corresponding stereochemically pure alkenyl iodide is available. orgsyn.org

Lewis acid-mediated condensation reactions can also be highly stereoselective. The reaction of C,N-bis(trimethylsilyl)ketenimine with aldehydes, in the presence of magnesium bromide, can lead to the high E-selective formation of 2-trimethylsilyl-2-alkenenitriles. oup.com Subsequent stereospecific protodesilylation can then furnish (Z)-2-alkenenitriles. oup.com

Enantioselective Approaches to Chiral this compound Derivatives

The synthesis of chiral this compound derivatives in an optically pure form is a significant challenge in organic synthesis. These chiral molecules are valuable as building blocks for more complex structures.

One strategy involves the use of chiral auxiliaries. For example, Oppolzer's camphorsultam can be used in an asymmetric Diels-Alder reaction to control the diastereoselectivity of the resulting cycloadduct, which can then be converted to the desired enantiomerically pure target molecule after removal of the auxiliary. chemrxiv.org

Enantioselective catalysis provides a more direct route. Rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, using a chiral ligand like MonoPhos, can produce chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities. organic-chemistry.org While not directly producing this compound, this methodology demonstrates the power of enantioselective catalysis in creating chiral cyclic structures that could be further elaborated.

Another approach is the enantioselective reduction of a ketone precursor. For instance, a ketone can be reduced using a chiral catalyst system, such as (1S,2R)-cis-amino indanol/Ru(II)/isopropanol, to produce a chiral alcohol with high enantiomeric excess. scielo.br This chiral alcohol can then be converted into the corresponding chiral nitrile derivative. A specific example is the synthesis of (4S)-4-hydroxy-4,8-dimethyl-7-nonenenitrile, where a plausible route involves the stereoselective reduction of the corresponding ketone. vulcanchem.com

Lipase-mediated kinetic resolution is another powerful tool for obtaining chiral building blocks. researchgate.net This enzymatic method can separate enantiomers by selectively catalyzing a reaction on one of them, leaving the other unreacted. researchgate.net

The following table summarizes some of the synthetic methods discussed:

| Product | Starting Material(s) | Key Reagents/Catalyst | Methodology | Reference(s) |

| (Z)-Non-2-enenitrile | (Z)-1-Iodooct-1-ene | Copper(I) iodide, 1,10-phenanthroline, Acetone cyanohydrin | Copper-Catalyzed Cyanation | orgsyn.org |

| (6Z)-Non-6-enenitrile | (6Z)-Non-6-enal | 1. Hydroxylamine•HCl, 2. K3PO4 | Oxime formation and dehydration | epo.org |

| (6Z)-Non-6-enenitrile | (6Z)-Non-6-enal | NH4OH, I2 | One-pot conversion of aldehyde to nitrile | epo.org |

| (Z)-2-Alkenenitriles | Aldehydes, C,N-bis(trimethylsilyl)ketenimine | MgBr2, then protodesilylation | Lewis Acid Mediated Condensation | oup.com |

| ω-Cyano-α-alkyl ethers | α-Alkoxycycloalkanone oxime acetates, Organoaluminum reagents | Lewis Acid | Beckmann Fragmentation/C-C bond formation | psu.edu |

| Chiral 3-Aryl-1-indanones | Pinacolborane chalcone derivatives | Rhodium catalyst, MonoPhos ligand | Asymmetric Intramolecular 1,4-Addition | organic-chemistry.org |

| Chiral Aziridines | α-Amino ketones | (1R,2R)-N-(p-toluenesulfonyl)-1,2-ethylenediamine, Ru(II) | Asymmetric Transfer Hydrogenation | scielo.br |

Advanced Techniques for Isolation and Purification in this compound Synthesis

The successful synthesis of this compound and its derivatives is critically dependent on effective isolation and purification protocols. The presence of structural and geometric isomers, unreacted starting materials, and reaction byproducts necessitates the use of advanced techniques to achieve the high degree of purity required for subsequent applications and characterization. The selection of a suitable purification strategy is governed by the physical state of the target compound (liquid or solid), its volatility, and the nature of the impurities present. Key methods employed include various forms of chromatography, distillation, and crystallization.

Chromatographic Methods

Chromatography is a cornerstone of purification in organic synthesis, offering high-resolution separation of complex mixtures. rotachrom.com For this compound isomers and derivatives, several chromatographic techniques are particularly relevant.

Flash and Column Chromatography: Adsorption column chromatography is a standard and effective method for purifying crude reaction mixtures. In the synthesis of (Z)-Non-2-enenitrile, for instance, purification can be performed using column chromatography on silica (B1680970) gel. orgsyn.org This technique has proven effective in separating the desired (Z)-isomer from its unconjugated byproduct, (E)-non-3-enenitrile. orgsyn.orgorgsyn.org Monitoring of the column eluates by thin-layer chromatography (TLC) allows for the collection of fractions containing the pure product, achieving purities upwards of 97%. orgsyn.org While effective, scaling this method for industrial production can be a challenge. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): For challenging separations, particularly of isomers with very similar physical properties, HPLC is the method of choice. nih.govtheseus.fi Both normal-phase and reversed-phase HPLC can be employed. The separation of geometric isomers of related allylic nitrosamines has been successfully achieved using both modes. usgs.gov Advanced approaches involve modifying the mobile phase to enhance selectivity; for example, the use of an argentous (AgNO₃) mobile phase in reversed-phase HPLC can improve the resolution of compounds containing double or triple bonds. usgs.gov

Centrifugal Partition Chromatography (CPC): CPC is a modern, liquid-liquid chromatographic technique that offers an efficient and scalable alternative to traditional methods. rotachrom.com It eliminates the need for solid supports like silica, reducing waste and potential for product loss through irreversible adsorption. CPC has been shown to achieve baseline separation of stereoisomers in minutes, yielding products with greater than 99% purity and high recovery rates (e.g., 93-95%). rotachrom.com This makes it a promising technology for the large-scale purification of this compound derivatives.

Distillation Techniques

Distillation separates components of a liquid mixture based on differences in their boiling points and is a primary method for purifying volatile liquids like this compound. rochester.eduucalgary.ca

Vacuum Distillation: Since many organic compounds decompose at the high temperatures required for boiling at atmospheric pressure, vacuum distillation is frequently used. rochester.edu (Z)-Non-2-enenitrile, being a volatile liquid, can be effectively purified by distillation over calcium hydride under reduced pressure (e.g., 0.06 mmHg). orgsyn.orgorgsyn.org This lowers the boiling point, preventing thermal degradation and yielding a product with high purity (97.7%). orgsyn.org

Fractional Distillation: When a mixture contains liquids with close boiling points (a difference of less than 25-70 °C), simple distillation is ineffective. rochester.eduntu.edu.sg Fractional distillation, which incorporates a fractionating column to provide numerous theoretical plates for successive vaporization-condensation cycles, is used for such separations. ntu.edu.sg This would be the method of choice for separating this compound from other volatile impurities with similar boiling points.

Azeotropic Distillation: In some cases, impurities form an azeotrope—a mixture with a constant boiling point—with the product, making separation by conventional distillation impossible. A specialized technique involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with the impurity. google.com For example, methanol (B129727) has been used to form an azeotrope with hydrocarbon contaminants in crude propionitrile (B127096) and butyronitrile, allowing the impurities to be distilled off, leaving the purified nitrile behind. google.com This advanced technique could be adapted for specific hydrocarbon impurities in this compound synthesis.

Crystallization and Recrystallization

While this compound itself is a liquid, many of its derivatives are crystalline solids. For these compounds, crystallization is the most important purification method. uct.ac.za

The fundamental principle is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. youtube.com The impure solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. uct.ac.zacreative-chemistry.org.uk As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent (the mother liquor). youtube.comcreative-chemistry.org.uk

The process includes the following key steps:

Solvent Selection: An ideal solvent dissolves the compound sparingly at low temperatures but readily at high temperatures. creative-chemistry.org.uk

Dissolution: The impure solid is dissolved in the minimum amount of boiling solvent to create a saturated solution. ikm.org.my

Cooling and Crystallization: The solution is cooled slowly and without disturbance to promote the formation of large, pure crystals. uct.ac.za Seeding with a pure crystal can initiate the process if spontaneous crystallization does not occur. uct.ac.zaunifr.ch

Filtration and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. youtube.comcreative-chemistry.org.uk

A single crystallization may not be sufficient to achieve the desired purity. In such cases, recrystallization , the process of repeating the crystallization procedure with the collected crystals, can be performed to obtain a product of even higher purity. youtube.comikm.org.my

Data Tables

Table 1: Comparison of Advanced Purification Techniques for this compound and Derivatives

| Technique | Principle | Application for this compound/Derivatives | Purity Achieved | Research Findings/Considerations |

| Column Chromatography | Adsorption onto a solid stationary phase (e.g., silica gel). | Separation of (Z)-Non-2-enenitrile from its (E)-non-3-enenitrile isomer. orgsyn.org | >97% orgsyn.org | Effective for isomer separation. Can be time-consuming and difficult to scale up. orgsyn.orgchromatographyonline.com |

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Purification of volatile liquid products like (Z)-Non-2-enenitrile. orgsyn.orgorgsyn.org | 97.7% orgsyn.org | Prevents thermal decomposition of high-boiling point compounds. rochester.edu Requires a stable vacuum source. |

| Fractional Distillation | Multiple vaporization-condensation cycles in a fractionating column. | Separation of liquid mixtures with close boiling points (<25-70 °C difference). ntu.edu.sg | High, dependent on column efficiency. | More efficient than simple distillation for complex liquid mixtures. ntu.edu.sg |

| Recrystallization | Differential solubility of a solid in a solvent at varying temperatures. | Purification of solid this compound derivatives. uct.ac.zacreative-chemistry.org.uk | Very high (>99% often achievable). | Highly effective for solid compounds. Purity can be progressively increased with repeated crystallizations. youtube.comikm.org.my |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid counter-current chromatography without a solid support. | Potential for high-throughput, scalable purification of this compound isomers. rotachrom.com | >99% rotachrom.com | Green technique with high yield (93-95%) and rapid separation times. rotachrom.com |

Reactivity and Mechanistic Investigations of Nonenenitrile

Reaction Pathways Involving the Nitrile Functional Group in Nonenenitrile

The nitrile (-C≡N) group in this compound is a highly versatile functional group that can undergo a variety of transformations. researchgate.net Its electronic structure, characterized by a polarized triple bond and a lone pair of electrons on the nitrogen atom, makes it susceptible to both nucleophilic and electrophilic attacks. libretexts.orgopenstax.org

Key reactions involving the nitrile group include:

Hydrolysis: In the presence of acidic or basic aqueous solutions, the nitrile group of this compound can be hydrolyzed. libretexts.orgnumberanalytics.com This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. openstax.org The mechanism involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic carbon of the nitrile. libretexts.orgnumberanalytics.com

Reduction: The nitrile group can be reduced to a primary amine. libretexts.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. researchgate.netopenstax.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This reaction is a valuable method for carbon-carbon bond formation. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition, to form nitrogen-containing heterocyclic compounds. researchgate.net

Olefinic Reactivity of the this compound Hydrocarbon Chain

The carbon-carbon double bond in the this compound hydrocarbon chain imparts olefinic reactivity, allowing for a range of addition and transformation reactions.

Electrophilic Additions and Cycloaddition Reactions

The electron-rich nature of the C=C double bond makes it susceptible to attack by electrophiles. savemyexams.com Key reactions include:

Electrophilic Addition: This is a fundamental reaction of alkenes where an electrophile adds across the double bond. numberanalytics.com For example, hydrogen halides (HX) can add to this compound, with the hydrogen atom acting as the electrophile. savemyexams.comlibretexts.org The regioselectivity of this addition to unsymmetrical alkenes like this compound is often governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the most hydrogen atoms, while the halide adds to the more substituted carbon. labster.com The mechanism typically involves the formation of a carbocation intermediate. savemyexams.comchemistrysteps.com

Cycloaddition Reactions: The double bond of this compound can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.org This reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. libretexts.org The stereochemistry of the Diels-Alder reaction is highly specific, with the reaction proceeding in a syn-addition manner. libretexts.org Other cycloaddition reactions, such as [2+2] and [4+3] cycloadditions, are also possible, leading to the formation of four- and seven-membered rings, respectively. libretexts.orgwikipedia.org

Radical and Photochemical Transformations

The olefinic bond in this compound can also undergo reactions involving radical intermediates or photochemical excitation.

Radical Additions: Free radical species can add across the double bond of this compound. These reactions are often initiated by radical initiators and can proceed via a chain mechanism.

Photochemical Transformations: Upon absorption of light, the double bond can be excited to a higher energy state, leading to various photochemical reactions. mdpi.com These can include cis-trans isomerization and photocycloadditions. mdpi.com The use of photocatalysts can influence the reaction pathways and product distributions. mdpi.com Recent advancements have explored the generation of radicals from alkyl electrophiles using photochemical methods, which could be applicable to the functionalization of this compound. nih.gov

Metal-Catalyzed Transformations of this compound

Transition metal catalysts play a crucial role in activating and transforming this compound, enabling a wide range of selective and efficient reactions. mdpi.commdpi.comnih.gov These catalysts can interact with both the nitrile and the olefinic functionalities, leading to diverse and valuable chemical products.

Common metal-catalyzed transformations include:

Hydrogenation: The double bond of this compound can be selectively hydrogenated to the corresponding saturated nitrile in the presence of catalysts such as palladium, platinum, or nickel.

Hydroformylation: This reaction, typically catalyzed by rhodium or cobalt complexes, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, leading to the formation of an aldehyde.

Metathesis: Olefin metathesis, catalyzed by ruthenium or molybdenum carbene complexes, provides a powerful tool for the formation of new carbon-carbon double bonds. mdpi.com In the context of this compound, it could be used for ring-closing metathesis if another double bond is present in the molecule, or for cross-metathesis with other olefins.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for forming C-C bonds. mdpi.com The olefinic part of this compound could potentially participate as a coupling partner in these reactions.

Hydrocyanation: While not a transformation of this compound itself, nickel-catalyzed hydrocyanation of dienes is a plausible synthetic route to produce unsaturated nitriles like this compound. vulcanchem.com

Degradation Mechanisms of this compound and Related Aliphatic Nitriles

The degradation of this compound and other aliphatic nitriles can occur through various pathways, with thermal degradation being a significant process, especially in the context of nitrile-containing polymers.

Thermal Degradation Processes of Nitrile-Containing Polymers

Nitrile-containing polymers, such as nitrile butadiene rubber (NBR), exhibit specific thermal degradation behaviors. researchgate.netresearchgate.net The study of these processes provides insights into the stability and decomposition pathways of the nitrile functionality at elevated temperatures.

Thermogravimetric Analysis (TGA): TGA studies on NBR have shown that the material undergoes degradation with increasing temperature. researchgate.netresearchgate.net The onset of degradation for NBR is around 360°C. researchgate.net The degradation of NBR in an inert atmosphere is a multi-stage process. dntb.gov.uajomardpublishing.com

Degradation Products: The pyrolysis of aliphatic polyamides, which can contain nitrile groups as degradation products, yields a complex mixture of compounds including saturated and unsaturated nitriles. researchgate.net The thermal degradation of phthalonitrile (B49051) (PN) foam, a high-temperature resistant polymer, involves the release of gases like H₂O, CO₂, and NH₃, followed by the decomposition of the polymer backbone leading to the formation of HCN and other nitrogen-containing compounds. dntb.gov.ua

Influence of Polymer Structure and Additives: The thermal stability of nitrile-containing polymers can be influenced by their composition and the presence of additives. For instance, blending NBR with polyimide has been shown to increase its thermal stability, raising the onset degradation temperature. researchgate.net The incorporation of nitrile groups into other polymers, such as polymethacrylates, has also been found to enhance their thermal stability. lu.se

Oxidative Degradation Studies of this compound

The oxidative degradation of this compound is a significant area of research, particularly concerning its fate and transformation in various environments. As a volatile organic compound (VOC), this compound can be emitted from sources such as fragranced consumer products and may participate in atmospheric chemical reactions. jcu.edu.au The primary pathways for its oxidative degradation involve reactions with key atmospheric oxidants, namely ozone (O₃) and hydroxyl radicals (•OH). thegoodscentscompany.comkisgroup.netniwa.co.nz

Research into the oxidative processes of unsaturated nitriles focuses on the reactivity of the carbon-carbon double bond, which is susceptible to attack by electrophilic and radical species. nih.gov These reactions lead to the cleavage of the molecule and the formation of various smaller, often oxygenated, products.

Reaction with Ozone (Ozonolysis)

The reaction of this compound with ozone follows the Criegee mechanism, a well-established pathway for the ozonolysis of alkenes. nih.gov The process begins with the electrophilic addition of an ozone molecule across the C=C double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). nih.gov This intermediate rapidly decomposes into two fragments: a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate. nih.gov

The specific products formed depend on the position of the double bond within the this compound isomer. For instance, in the case of 2-nonenenitrile, ozonolysis would cleave the bond between the second and third carbon atoms, yielding heptanal (B48729) and a glyoxylonitrile fragment. The general reaction scheme is as follows:

Formation of Primary Ozonide: this compound reacts with ozone.

Decomposition: The primary ozonide cleaves.

Product Formation: Formation of an aldehyde (e.g., heptanal) and a nitrile-containing carbonyl oxide. thegoodscentscompany.comthegoodscentscompany.com

The Criegee intermediate is highly reactive and can undergo further reactions, contributing to the formation of secondary organic aerosols in the atmosphere.

Reaction with Hydroxyl Radicals (•OH)

Hydroxyl radicals are highly reactive, short-lived species often referred to as the "detergent" of the troposphere due to their role in breaking down pollutants. kisgroup.netniwa.co.nz They are powerful, non-selective oxidants that react with most organic molecules at or near diffusion-controlled rates. nih.gov The reaction between •OH and this compound can proceed through two primary mechanisms:

Electrophilic Addition: The hydroxyl radical can add across the electron-rich C=C double bond, forming a carbon-centered radical. This radical then reacts rapidly with atmospheric oxygen to form a peroxy radical, initiating a chain of reactions that lead to various oxygenated products.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the molecule, typically from an allylic position (a carbon atom adjacent to the double bond), which is energetically favorable. This also results in a carbon-centered radical that subsequently reacts with oxygen. niwa.co.nz

Kinetic studies on compounds structurally related to this compound provide insight into the reaction rates. While specific data for this compound is limited in the provided context, estimates for similar molecules indicate rapid degradation.

Interactive Table 1: Estimated Atmospheric Reaction Rate Constants for a this compound Derivative

The following table presents estimated rate constants for the reaction of 2-Nonenenitrile, 2,3-dimethyl- with key atmospheric oxidants. This data provides a proxy for understanding the atmospheric lifetime and reactivity of this compound compounds.

| Reactant Species | Rate Constant | Atmospheric Lifetime Estimation |

| Hydroxyl Radicals (•OH) | 6.88 x 10⁻¹¹ cm³/molecule-sec at 25°C | ~4.4 hours |

| Ozone (O₃) | < 1.00 x 10⁻²⁰ cm³/molecule-sec at 25°C | > 115.7 days |

Source: Data derived from EPI System Information for 2-Nonenenitrile, 2,3-dimethyl-. thegoodscentscompany.com The atmospheric lifetime is estimated based on typical atmospheric concentrations of the respective oxidants.

The data indicates that the reaction with hydroxyl radicals is the dominant pathway for the atmospheric degradation of this type of unsaturated nitrile, while degradation via ozonolysis is significantly slower. thegoodscentscompany.com

Advanced Spectroscopic and Analytical Characterization of Nonenenitrile

Vibrational Spectroscopy for Structural Elucidation (Infrared, Raman)

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups within a molecule. nih.gov These techniques probe the vibrational motions of molecular bonds. stellarnet.us While IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from a change in the molecule's polarizability. edinst.com Consequently, these methods provide complementary information. nih.govedinst.com

For nonenenitrile (C₉H₁₅N), the most prominent and diagnostic vibrational modes are the C≡N (nitrile) and C=C (alkene) stretching vibrations.

Infrared (IR) Spectroscopy : In an IR spectrum of this compound, a sharp, intense absorption band is expected in the region of 2260-2240 cm⁻¹. This band is characteristic of the nitrile group's C≡N stretching vibration. Additionally, a medium-intensity band around 1680-1620 cm⁻¹ would indicate the C=C stretching of the alkene group. The exact position of this peak can help distinguish between cis and trans isomers. The C-H stretching vibrations of the alkene group appear above 3000 cm⁻¹, while those of the aliphatic chain appear just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to symmetric and non-polar bonds. Therefore, the C=C stretching vibration in this compound would typically produce a strong Raman scattering signal. The C≡N stretch also gives rise to a distinct, sharp peak. Symmetric C-C skeletal vibrations and C-H bending modes are also observable, providing a complete "fingerprint" of the molecule that complements the IR spectrum. stellarnet.us

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260 - 2240 | 2260 - 2240 | Medium-Strong (IR), Strong (Raman) |

| Alkene (C=C) | Stretching | 1680 - 1620 | 1680 - 1620 | Variable (IR), Strong (Raman) |

| Aliphatic C-H | Stretching | 2960 - 2850 | 2960 - 2850 | Strong |

| Vinylic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic connectivity and three-dimensional structure of a molecule in solution. auremn.org.br For this compound, ¹H and ¹³C NMR are used to confirm the carbon skeleton and identify the specific isomer.

Analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum allows for the assignment of each proton in the molecule. The protons attached to the double bond (vinylic protons) typically resonate at a distinct chemical shift (usually 5-6 ppm), and their coupling constants can be used to determine the stereochemistry (cis or trans) of the double bond.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is highly deshielded and appears far downfield (around 115-125 ppm), while the alkene carbons also have characteristic chemical shifts (100-150 ppm).

Advanced NMR techniques are employed for more complex analyses:

2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the molecule's constitutional isomerism (e.g., distinguishing 2-nonenenitrile from 3-nonenenitrile).

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE experiments can reveal through-space proximity of protons, which is crucial for determining the preferred conformation of the flexible alkyl chain and confirming the stereochemistry of the double bond. rsc.org

Variable Temperature (VT) NMR : By recording spectra at different temperatures, it is possible to study the dynamics of conformational exchange. copernicus.orgnih.gov For a flexible molecule like this compound, VT-NMR can help determine the energy barriers between different rotational isomers (rotamers). copernicus.org

Below is a table of hypothetical, yet representative, NMR data for trans-3-nonenenitrile.

| Atom Type | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| ¹³C | C1 (-C≡N) | - | ~118 |

| ¹H / ¹³C | C2 (-CH₂-CN) | ~2.3 (doublet) | ~25 |

| ¹H / ¹³C | C3 (=CH-) | ~5.6 (multiplet) | ~125 |

| ¹H / ¹³C | C4 (=CH-) | ~5.4 (multiplet) | ~135 |

| ¹H / ¹³C | C5 (-CH₂-) | ~2.0 (quartet) | ~32 |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. ijprajournal.com When coupled with a chromatographic technique (like GC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities. synthinkchemicals.comsterlingpharmasolutions.com

For this compound (C₉H₁₅N, molecular weight ≈ 137.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 137. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. sterlingpharmasolutions.com

The fragmentation pattern is key to structural confirmation and impurity identification. ijprajournal.comsynthinkchemicals.com The molecule would likely fragment through pathways characteristic of aliphatic nitriles and alkenes. Common fragmentation could include the loss of small neutral molecules or radicals, such as the cleavage of C-C bonds in the alkyl chain. The resulting fragmentation pattern is a unique signature that can be used to identify the compound definitively. ijprajournal.com This is especially valuable in impurity profiling, where the fragmentation of an unknown peak can be used to elucidate its structure. ijsr.net

The table below shows plausible mass spectrometry data for this compound.

| m/z (Mass/Charge) | Assignment | Description |

|---|---|---|

| 137 | [M]⁺ | Molecular ion of C₉H₁₅N |

| 122 | [M-CH₃]⁺ | Loss of a methyl radical |

| 96 | [M-C₃H₅]⁺ | Loss of an allyl radical (fragmentation near the double bond) |

| 54 | [C₄H₆]⁺ | Fragment from cleavage of the alkyl chain |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ | Allyl cation or fragment containing the nitrile group |

Chromatographic Techniques for Separation and Quantification (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is the primary method for separating components from a mixture, allowing for their individual identification and quantification. phenomenex.comwikipedia.org

Gas Chromatography (GC) : As a volatile compound, this compound is ideally suited for analysis by GC. phenomenex.comdrawellanalytical.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. phenomenex.compfc.hr Separation is based on the compound's boiling point and its affinity for the stationary phase. phenomenex.com A non-polar column would separate isomers based on boiling point differences, while a more polar column (e.g., one containing cyanopropyl groups) would show greater retention for the polar nitrile group. Common detectors include the Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for definitive identification. pfc.hr GC is highly effective for quantifying the purity of a this compound sample and detecting volatile impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.comopenaccessjournals.com For this compound, reversed-phase HPLC (a non-polar stationary phase and a polar mobile phase) would be the most common method. libretexts.org While GC is often preferred for volatile nitriles, HPLC is advantageous for analyzing non-volatile impurities, reaction mixtures, or for preparative-scale purification. wikipedia.org The mobile phase composition (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol) can be adjusted to optimize the separation. phenomenex.com Detection is typically achieved using a UV detector, as the nitrile and alkene groups have weak UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer. openaccessjournals.com

The table outlines typical chromatographic conditions for the analysis of this compound.

| Technique | Parameter | Typical Condition |

|---|---|---|

| Gas Chromatography (GC) | Column | DB-5 (non-polar) or DB-WAX (polar) |

| Carrier Gas | Helium or Hydrogen phenomenex.com | |

| Injector Temperature | 250 °C | |

| Detector | FID or MS pfc.hr | |

| High-Performance Liquid Chromatography (HPLC) | Column | C18 (Reversed-Phase) libretexts.org |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient phenomenex.com | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV (at low wavelength), ELSD, or MS |

X-ray Diffraction and Electron Microscopy Studies of this compound-Containing Materials

While X-ray diffraction (XRD) and electron microscopy are not typically used to analyze a liquid compound like this compound directly, they are indispensable for characterizing solid materials or nanostructures that are synthesized from or incorporate this compound.

X-ray Diffraction (XRD) : XRD is the definitive technique for determining the crystal structure of solid materials. researchgate.net If this compound is used as a ligand to create a metal-organic framework (MOF) or a coordination polymer, single-crystal or powder XRD would be used to determine the precise arrangement of the atoms, bond lengths, and bond angles within the crystal lattice. icm.edu.plicn2.cat This information is critical for understanding the material's properties, such as its porosity or catalytic activity. Changes in the diffraction pattern upon heating or cooling can also be used to study phase transitions in the material. icm.edu.pl

Electron Microscopy (EM) : Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and structure of materials at the micro- and nanoscale. cicbiomagune.esgfz.de For instance, if this compound were used as a monomer in a polymerization reaction, SEM could be used to study the surface morphology, particle size, and shape of the resulting polymer powder. scielo.br TEM, which offers higher resolution, could be used to examine the internal structure of the material, such as the arrangement of polymer chains or the dispersion of nanoparticles within a this compound-based composite material. gfz.denih.gov

The table below presents hypothetical XRD data for a crystalline material containing this compound.

| Technique | Measurement | Hypothetical Finding for a this compound-Containing MOF |

|---|---|---|

| X-Ray Diffraction (XRD) | Crystal System | Monoclinic |

| Space Group | P2₁/c | |

| Key Diffraction Peaks (2θ) | 8.5°, 12.1°, 17.0°, 24.5° icm.edu.pl | |

| Electron Microscopy (EM) | SEM Imaging | Reveals well-defined, rod-shaped crystals with an average length of 5 µm. |

| TEM Imaging | Shows uniform lattice fringes, confirming the high crystallinity predicted by XRD. nih.gov |

Computational Chemistry and Theoretical Studies on Nonenenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of nonenenitrile. aspbs.com These methods model the electronic wave function and energy of the molecule, which in turn determine its structure, stability, and reactivity. wikipedia.org

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It is based on the principle that the ground-state energy of a molecule is a functional of its electron density, a concept that simplifies the complex many-electron problem. mdpi.com DFT is frequently employed to calculate optimized geometries, vibrational frequencies, and electronic properties of chemical compounds. rsc.orgrsc.org

In the study of unsaturated nitriles, DFT has been applied to model the interactions between the molecule and other chemical species. For instance, DFT calculations on model unsaturated carbonitriles like 2-cyano butadiene and 3-cyano propene have been used to examine the binding energies with cations like Beryllium(II). researchgate.net Such studies analyze changes in molecular geometry, the distribution of charge across the π-system, and the rehybridization of vinyl carbon orbitals upon complexation. researchgate.net The polarization of the cyano bond, leading to a ketene-imine character upon interaction with a cation, is a key insight derived from DFT calculations. researchgate.net While specific DFT data for this compound is not extensively published, the principles from related molecules are directly applicable.

| Property Calculated via DFT | Significance for Unsaturated Nitriles | Example Finding in Model Systems researchgate.net |

|---|---|---|

| Optimized Molecular Geometry | Predicts stable 3D structure, bond lengths, and angles. | Cyclic complexes with Be(II) are planar, with slight out-of-plane rehybridized carbon. |

| Electron Density Distribution (e.g., MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Negative potential is localized on nitrogen, sulfur, and chlorine atoms in model compounds. orientjchem.org |

| Charge Analysis (Mulliken, NPA) | Quantifies charge buildup on specific atoms upon interaction. | Positive charge buildup and nuclear deshielding are predicted on the C1 carbon. |

| Vibrational Frequencies | Predicts infrared (IR) spectra to aid in experimental characterization. | Calculated frequencies show strong agreement with experimental FT-IR data. orientjchem.org |

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing electrons as occupying delocalized molecular orbitals that span the entire molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis, as their energies and shapes dictate how a molecule interacts with others. numberanalytics.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's reactivity. numberanalytics.com

MO analysis is particularly effective in elucidating reaction mechanisms. numberanalytics.comreddit.com For reactions involving unsaturated nitriles, such as the Alder-Ene reaction, MO theory can help determine whether the pathway is concerted or stepwise. chemrxiv.org By analyzing the transition state, which can involve a six-atom delocalized structure, the degree of π-π* orbital interaction between the reactants can be assessed. chemrxiv.org Shorter distances between interacting orbitals in the transition state suggest a concerted mechanism, while longer distances imply a stepwise process. chemrxiv.org This type of analysis, though applied to simpler α,β-unsaturated nitriles, provides a clear blueprint for studying the potential reaction pathways of the more complex this compound molecule. chemrxiv.org

| MO Concept | Description | Role in Reaction Mechanisms |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. numberanalytics.com | Acts as the electron donor in reactions with electrophiles. Its shape and energy determine the site of initial attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is empty of electrons. numberanalytics.com | Acts as the electron acceptor in reactions with nucleophiles. Its shape and energy determine where electrons are accepted. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | A small gap indicates high reactivity, as less energy is required to excite an electron, making the molecule more polarizable. |

| Orbital Overlap | The extent to which orbitals on different atoms interact. | Determines the feasibility and stereochemistry of concerted reactions, such as in Diels-Alder and other pericyclic reactions. numberanalytics.com |

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the conformational dynamics and thermodynamic properties of a molecule. mdpi.com These simulations are essential for exploring the accessible conformational space of flexible molecules like this compound and understanding how they interact with their environment. nih.gov

For unsaturated nitriles, MD simulations can provide critical insights. For example, Born–Oppenheimer molecular dynamics (BOMD) has been used to investigate the fragmentation pathways of butanenitrile under conditions mimicking those in the interstellar medium. astrobiology.comrsc.org Such simulations track how energetic processes can lead to the formation of new unsaturated species. astrobiology.comrsc.org For a molecule like this compound, MD could be used to explore its conformational landscape, identifying the most stable rotamers (rotational isomers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties. The simulations typically operate within a defined ensemble (e.g., NPT for constant atoms, pressure, and temperature) and use force fields to define the potential energy of the system. nih.gov

| Simulation Component | Purpose | Typical Output/Analysis |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Determines the accuracy of the interactions (bonds, angles, dihedrals, non-bonded). |

| Ensemble (e.g., NPT, NVT) | Defines the thermodynamic conditions (constant pressure, temperature, volume) of the simulation. nih.gov | Ensures the simulation mimics realistic experimental conditions. |

| Time Step | The small interval of time (typically femtoseconds) between successive calculations of forces and positions. | Determines the temporal resolution and stability of the simulation. |

| Trajectory Analysis | Analysis of the saved coordinates of atoms over time. | Provides information on conformational changes, root mean square deviation (RMSD), radius of gyration (RoG), and intermolecular interactions (e.g., hydrogen bonds). mdpi.com |

Structure-Reactivity Relationship (SRR) Studies in Nitrile Compounds

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a compound with its reactivity. These relationships are foundational in chemistry for predicting the behavior of new or untested molecules based on knowledge of similar ones. nih.govnih.gov Computational methods are instrumental in quantifying these relationships. nih.gov

For nitrile compounds, SRR is particularly relevant. A published safety assessment for (Z)-6-nonenenitrile utilized a read-across approach, which is heavily dependent on SRR, to fill a data gap for skin sensitization. acs.org The principle of read-across dictates that a target chemical (this compound) can be assessed using data from a suitable analog. acs.org This suitability is determined by ensuring both the target and the analog share the same structural features that drive reactivity and operate via the same mechanism. acs.org If a molecule contains multiple reactive groups, the analog must also possess all of them and exhibit equal or greater reactivity. acs.org Computational studies can help verify these conditions by modeling reaction mechanisms and comparing reactivity profiles.

| Principle for Read-Across Analog Selection acs.org | Rationale |

|---|---|

| Same Reactivity Mechanism | Ensures that the biological or chemical endpoint is triggered by the same underlying chemical reaction. |

| Presence of All Structural Alerts | If the target has multiple features linked to reactivity, the analog must have them all to be comparable. |

| Equi-reactive or More Reactive | For well-studied mechanisms, this provides a conservative assessment of the target molecule's potential hazard. |

| Consistent In Silico Predictions | Computational models for reactivity and metabolism should yield similar results for both the target and the analog. |

Predictive Modeling for Chemical Behavior and Transformations of this compound

Predictive modeling combines computational chemistry, statistical methods, and machine learning to forecast the properties and behavior of chemical substances. orientjchem.orgrsc.org These models are built by training algorithms on large datasets of known compounds, enabling them to predict outcomes for new molecules like this compound. uic.edu Quantitative Structure-Activity Relationship (QSAR) is a well-established predictive modeling approach used to correlate a molecule's structure with its physical, chemical, or biological activity. nih.gov

Modern predictive frameworks often integrate differential equations with machine learning to model complex chemical processes. orientjchem.org A feedforward neural network, for example, can be trained on a dataset generated from reaction kinetics to predict concentration profiles under various conditions (e.g., different initial concentrations and rate constants). orientjchem.org Such models demonstrate high accuracy, with R² values often exceeding 0.99, indicating a strong correlation between predicted and actual values. orientjchem.orgmdpi.com For this compound, predictive models could be developed to forecast its reactivity in various chemical environments, its potential metabolic pathways, or its performance as a component in a larger chemical system. These models offer a pathway to optimize reaction conditions and accelerate materials design by reducing the need for extensive trial-and-error experimentation. orientjchem.org

| Modeling Component | Description | Application to this compound |

|---|---|---|

| Input Data/Features | Structural information (fingerprints, descriptors) and process parameters (temperature, concentration). nih.gov | Molecular descriptors for this compound (e.g., logP, molecular weight, electronic properties). |

| Model Algorithm | Machine learning methods like Random Forest, Neural Networks, or Support Vector Machines. nih.gov | Training a model to correlate this compound's structure with a specific property (e.g., reaction rate). |

| Output Prediction | A predicted value for a specific property or behavior. | Forecasting the yield of a transformation or its potential toxicity. |

| Model Validation | Assessing model performance using metrics like R-squared (R²), RMSE, and cross-validation. orientjchem.org | Ensuring the model for this compound is accurate and generalizable to new, unseen data. |

Applications of Nonenenitrile in Materials Science and Advanced Chemical Synthesis

Nonenenitrile as a Building Block in Polymer Chemistry

The bifunctional nature of this compound, possessing both a nitrile group (—C≡N) and a carbon-carbon double bond, makes it a molecule of interest in polymer chemistry. It can theoretically participate in polymerization reactions either through its alkene group or be incorporated into polymer backbones that feature nitrile functionalities.

While direct polymerization of this compound is not widely documented, its structure is analogous to other unsaturated nitriles, like acrylonitrile (B1666552), which are fundamental in the polymer industry. lu.se Nitrile-containing polymers are valued for their unique properties, including chemical resistance and low gas permeability, largely due to the polar nature of the nitrile group. lu.se

The synthesis of polymers from unsaturated monomers like this compound can be achieved through chain-growth polymerization, such as cationic polymerization, which is suitable for alkenes with electron-donating substituents. wikipedia.orglibretexts.org In such a process, the double bond of the this compound monomer would react, leading to a polymer chain with pendant nitrile groups. These nitrile groups can significantly influence the polymer's properties, for instance, by increasing the glass transition temperature (Tg). lu.se Furthermore, the nitrile group itself is a versatile functional handle that can be chemically modified in post-polymerization steps.

Another synthetic route to nitrile-containing polymers involves the hydrocyanation of polymers that have pendant double bonds. wikipedia.org Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a major industrial process for producing nitrile compounds like adiponitrile, a precursor to nylon. wikipedia.orgacs.org This established industrial chemistry suggests that this compound could serve as a model compound or a building block in the synthesis of more complex, functionalized polymers. perlego.com

This compound has been identified as a significant product in the thermal degradation (pyrolysis) of certain types of polyamides, which are a major class of engineering plastics commonly known as nylons. researchgate.netresearchgate.net During pyrolysis, the long polymer chains break down at high temperatures in an inert atmosphere, yielding a mixture of smaller molecules. abcm.org.brnist.gov The analysis of these products provides insight into the degradation mechanism of the polymer. nist.govnist.govnih.gov

Research using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has shown that when Polyamide-10,12 (PA1012) is heated to 600°C, the liquid products include a variety of short-chain nitriles, one of which is this compound. researchgate.netresearchgate.net Similarly, the pyrolysis of Polyamide-12 (PA12) also yields C4–C12 nitriles. abcm.org.br The formation of unsaturated nitriles like this compound results from the cleavage of the polyamide backbone. researchgate.net The thermal aging of Polyamide-11 (PA11) also leads to chain scission, which is the primary decomposition pathway. mdpi.comresearchgate.net

The table below summarizes findings from pyrolysis studies on various polyamides where this compound and similar compounds were detected.

| Polyamide Type | Pyrolysis Temperature | Key Nitrile Products Identified | Reference |

|---|---|---|---|

| Polyamide-10,12 (PA1012) | 600°C | 6-heptenenitrile, 7-octenonitrile, 8-nonenenitrile, This compound, 10-undecanenitrile | researchgate.netresearchgate.net |

| Polyamide-12 (PA12) | 800-950°C | Butanenitrile, Pentanenitrile, Hexanenitrile, Heptanenitrile, Octanenitrile, Nonanenitrile, Decanenitrile, Undecanenitrile, Benzonitrile | researchgate.net |

| Polyamide-12 (PA12) | >350°C | C4-C12 Nitriles, Lauryl-lactam, Toluene | abcm.org.br |

Precursor in Nitrile-Containing Polymer Synthesis

Integration of this compound into Advanced Functional Materials

This compound is utilized as a component in advanced functional materials, primarily in the field of controlled-release fragrance systems. googleapis.comjustia.comgoogle.com Its application is prominent in consumer products where a long-lasting or triggered release of scent is desirable. This is achieved through microencapsulation, a process where tiny droplets of a fragrance oil, containing compounds like this compound, are enclosed within a protective polymer shell. gozonepack.com

The shell material is often an aminoplast resin or another suitable polymer, which is designed to be stable in the product matrix (e.g., a liquid detergent) but will rupture to release the fragrance upon a specific trigger, such as friction, heat, or a change in moisture. googleapis.comgozonepack.com The inclusion of this compound in these encapsulated fragrance compositions is documented in patents for a wide array of products. justia.comgoogle.comgoogleapis.comgoogleapis.com

The table below lists various consumer products where this compound is incorporated as part of an encapsulated fragrance system, demonstrating its role in this functional material application.

| Product Category | Function of Microencapsulation | Reference |

|---|---|---|

| Fabric Care (Detergents, Softeners) | Release of fragrance upon handling or wearing of fabrics. | justia.com |

| Personal Care (Hair Care, Skin Products) | Provides a burst of fragrance after initial application. | google.com |

| General Consumer Products | Prevents premature evaporation and chemical interaction of volatile fragrance components. | googleapis.comgoogle.com |

This compound in the Development of Novel Organic Syntheses

The dual functionality of this compound—a reactive alkene and a versatile nitrile group—positions it as a valuable intermediate for developing novel organic syntheses. perlego.comcymitquimica.com The nitrile group can be transformed into various other functional groups, including amines, amides, and carboxylic acids, making it a strategic synthon. nih.govorganic-chemistry.org

One of the most powerful classes of reactions in organic synthesis is cycloaddition. mit.edumdpi.comwikipedia.org this compound, with its carbon-carbon double bond, can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions to construct six-membered rings, a common motif in complex molecules. libretexts.org Furthermore, both the alkene and the nitrile functionalities can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions, a key method for synthesizing five-membered heterocyclic rings. mdpi.comrsc.org These reactions are fundamental in creating molecular complexity from simpler starting materials.

Additionally, the development of efficient and selective hydrocyanation methods is a significant area of research. acs.orgbeilstein-journals.orgacs.org While this compound is a product of elimination, the reverse reaction—the addition of a cyano group to a double bond—is a powerful C-C bond-forming reaction. beilstein-journals.org Studying molecules like this compound can provide insights into developing new catalysts and cyanide-free methods for these transformations, which are crucial for producing fine chemicals and pharmaceuticals. acs.orgnih.gov The ability to perform these reactions regio- and stereoselectively is a major goal in modern organic synthesis. beilstein-journals.orgnih.gov

Future Research Directions and Unexplored Avenues in Nonenenitrile Chemistry

Emerging Synthetic Routes and Catalytic Systems for Nonenenitrile Production